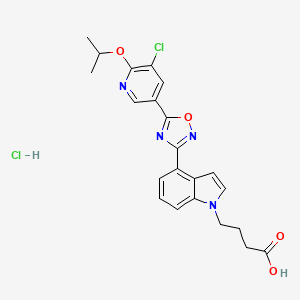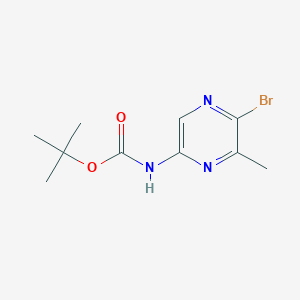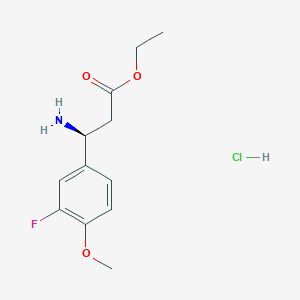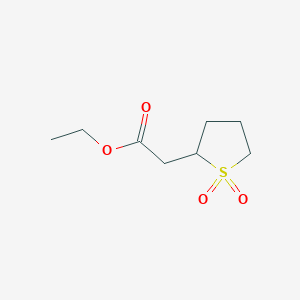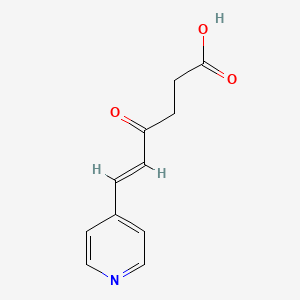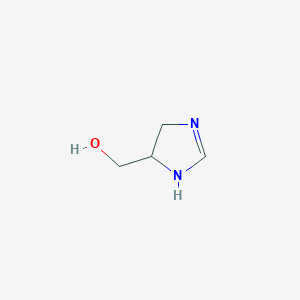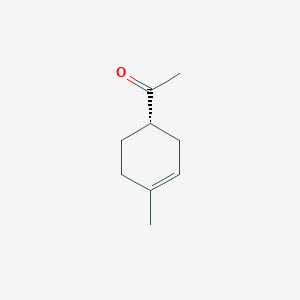![molecular formula C11H12IN3O2 B15226215 tert-Butyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B15226215.png)
tert-Butyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate: is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
Métodos De Preparación
The synthesis of tert-Butyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone or β-keto ester.
Cyclization with pyridine: The pyrazole intermediate is then cyclized with a pyridine derivative to form the pyrazolopyridine core.
Introduction of the iodine atom: This step involves the iodination of the pyrazolopyridine core using iodine or an iodine-containing reagent.
Esterification: Finally, the tert-butyl ester group is introduced through esterification with tert-butyl alcohol and a suitable acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .
Análisis De Reacciones Químicas
tert-Butyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate undergoes various chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
tert-Butyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the pyrazolopyridine core play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound can affect various signaling pathways, including those involved in cell proliferation and inflammation .
Comparación Con Compuestos Similares
tert-Butyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate can be compared with other similar compounds, such as:
- tert-Butyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate
- tert-Butyl 3-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate
- tert-Butyl 3-fluoro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate
The uniqueness of this compound lies in the presence of the iodine atom, which can enhance its reactivity and binding affinity compared to its bromo, chloro, and fluoro counterparts .
Propiedades
Fórmula molecular |
C11H12IN3O2 |
|---|---|
Peso molecular |
345.14 g/mol |
Nombre IUPAC |
tert-butyl 3-iodopyrazolo[3,4-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C11H12IN3O2/c1-11(2,3)17-10(16)15-8-6-13-5-4-7(8)9(12)14-15/h4-6H,1-3H3 |
Clave InChI |
XPMVWHVLCKZBIB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C2=C(C=CN=C2)C(=N1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




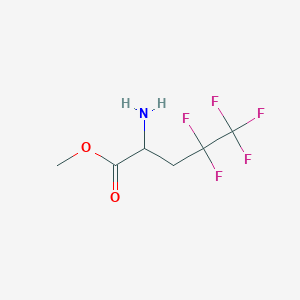
![2,3-Diamino-5,6,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-one](/img/structure/B15226159.png)
